2-Ethynyl-4-fluoro-1-methylbenzene
Description
2-Ethynyl-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, characterized by the presence of an ethynyl group (-C≡CH), a fluorine atom, and a methyl group (-CH3) attached to the benzene ring
Properties
IUPAC Name |
2-ethynyl-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUKRMQGGEDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a reducing agent like zinc amalgam in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group (-CH2CH3).
Substitution: Electrophilic aromatic substitution reactions can replace the fluorine atom or the ethynyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 4-fluoro-1-methylbenzaldehyde or 4-fluoro-1-methylbenzoic acid.
Reduction: Formation of 2-ethyl-4-fluoro-1-methylbenzene.
Substitution: Formation of 2-bromo-4-fluoro-1-methylbenzene or 2-chloro-4-fluoro-1-methylbenzene.
Scientific Research Applications
2-Ethynyl-4-fluoro-1-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
- 4-Ethynyl-2-fluoro-1-methylbenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
- 3-Fluoro-4-methylphenylacetylene
Comparison: 2-Ethynyl-4-fluoro-1-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical reactions. For example, the presence of the fluorine atom at the 4-position can affect the electron density of the benzene ring, making it more or less reactive compared to its isomers .
Biological Activity
2-Ethynyl-4-fluoro-1-methylbenzene, also known as 4-fluoro-2-ethynyl-toluene, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a fluorine atom and an ethynyl group attached to a methyl-substituted benzene ring. The presence of the ethynyl group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Some investigations have indicated that it may inhibit the growth of cancer cells through specific pathways.
- Neuroprotective Effects : Emerging data suggest potential neuroprotective properties, possibly related to its interaction with neurotransmitter systems.
The biological activity of this compound is thought to arise from its ability to interact with various biochemical pathways:
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling.
- Enzyme Inhibition : It might inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Oxidative Stress Reduction : Potential antioxidant properties could contribute to its protective effects in cellular environments.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacteria | |
| Anticancer | Growth inhibition | |
| Neuroprotective | Protective effects |
Case Study 1: Antimicrobial Activity
In a study examining various substituted aromatic compounds, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a potential for development into new antimicrobial agents.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound in vitro. The compound was shown to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Further investigations revealed that the mechanism involved the activation of caspase pathways, leading to programmed cell death.
Case Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
